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molecular formula C11H16N2O2 B8390383 1-Isopropyl-1-(4-methoxy-phenyl)-urea

1-Isopropyl-1-(4-methoxy-phenyl)-urea

Cat. No. B8390383
M. Wt: 208.26 g/mol
InChI Key: AQBZCTHAHIVXDI-UHFFFAOYSA-N
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Patent
US08476286B2

Procedure details

To a solution of 4.47 g (27.1 mmol) isopropyl-(4-methoxy-phenyl)-amine in 70 ml acetic acid are added in small portions 1.72 g (25.4 mmol) sodium cyanate while keeping the temperature below 15° C. by means of an ice bath. After stirring for 2 h at room temperature the acetic acid is evaporated and the residue is taken up in dichloromethane and washed with aqueous sodium hydroxide solution (1M). The organic phase is evaporated and the crude product is purified by recrystallization from dichloromethane/hexanes to yield 1-isopropyl-1-(4-methoxy-phenyl)-urea.
Quantity
4.47 g
Type
reactant
Reaction Step One
Name
sodium cyanate
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)([CH3:3])[CH3:2].[O-:13][C:14]#[N:15].[Na+]>C(O)(=O)C>[CH:1]([N:4]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)[C:14]([NH2:15])=[O:13])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
4.47 g
Type
reactant
Smiles
C(C)(C)NC1=CC=C(C=C1)OC
Name
sodium cyanate
Quantity
1.72 g
Type
reactant
Smiles
[O-]C#N.[Na+]
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 15° C.
CUSTOM
Type
CUSTOM
Details
is evaporated
WASH
Type
WASH
Details
washed with aqueous sodium hydroxide solution (1M)
CUSTOM
Type
CUSTOM
Details
The organic phase is evaporated
CUSTOM
Type
CUSTOM
Details
the crude product is purified by recrystallization from dichloromethane/hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N(C(=O)N)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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